Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-fluorobenzoyl)sulfanyl]propanoate, a related compound, (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate, has been synthesized starting from commercially available L-DOPA which was O- and N-protected before undergoing iodination .Mechanism of Action
Target of Action
Similar compounds, such as ®-ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate, are known to be derivatives of serine . Serine is an amino acid that plays a crucial role in the biosynthesis of proteins, nucleotides, and other molecules.
Mode of Action
It can be inferred from its structure that it may interact with its targets through the tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry for the protection of amines .
Biochemical Pathways
As a derivative of serine, it may potentially influence pathways involving protein synthesis and other serine-dependent processes .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of the boc group .
Result of Action
Given its structural similarity to serine derivatives, it may potentially influence cellular processes involving serine, such as protein synthesis .
Properties
IUPAC Name |
ethyl 3-(4-fluorobenzoyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO5S/c1-5-23-14(20)13(19-16(22)24-17(2,3)4)10-25-15(21)11-6-8-12(18)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMSKICWFSQOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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